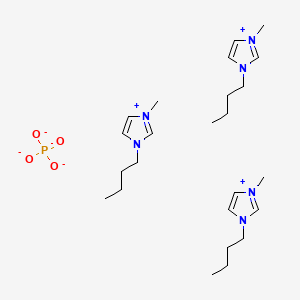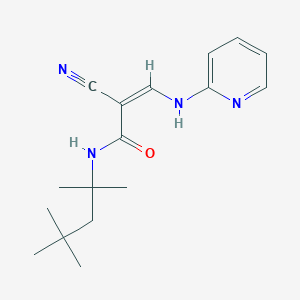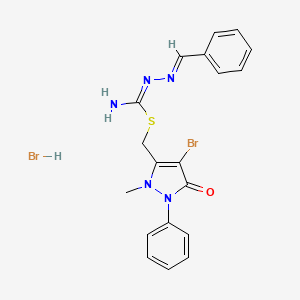
1-Butyl-3-methylimidazolium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methylimidazolium phosphate is an ionic liquid that has garnered significant attention due to its unique properties Ionic liquids are salts that are liquid at room temperature and are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium phosphate can be synthesized through a reaction between 1-butyl-3-methylimidazolium bromide and phosphoric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as acetonitrile, and allowing the reaction to proceed at room temperature. The resulting product is then purified through techniques such as recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-methylimidazolium phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .
Aplicaciones Científicas De Investigación
1-Butyl-3-methylimidazolium phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-butyl-3-methylimidazolium phosphate exerts its effects is primarily through its ability to act as a solvent and catalyst. The ionic nature of the compound allows it to interact with various molecular targets, facilitating reactions and enhancing solubility. The phosphate group can participate in hydrogen bonding and coordination with metal ions, further influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium methanesulfonate
- 1-Butyl-3-methylimidazolium dihydrogen phosphate
Uniqueness
1-Butyl-3-methylimidazolium phosphate is unique due to its specific combination of the butyl and methylimidazolium cation with the phosphate anion. This combination imparts distinct properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. Compared to other similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it suitable for a variety of applications in green chemistry and industrial processes .
Propiedades
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIICCMMNLMQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)






